2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide
Description
The compound 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide is a thioacetamide derivative characterized by a 4-fluorophenylthio group and a hydroxypropyl side chain substituted with a furan-2-yl moiety. The hydroxypropyl group may contribute to solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-15(19,13-3-2-8-20-13)10-17-14(18)9-21-12-6-4-11(16)5-7-12/h2-8,19H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFWZEVEZIZJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide typically involves multiple steps:
Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate halide under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.
Acetamide formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide can undergo various types of chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Overview
2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide is an organic compound that combines several functional groups, including a fluorinated aromatic ring, a thioether, and a furan moiety. Its unique structural features suggest potential applications across various fields, particularly in medicinal chemistry, organic synthesis, and material science.
Medicinal Chemistry
The compound has garnered interest as a potential building block for synthesizing pharmaceutical agents. Its structural components suggest that it may interact with various biological targets, such as enzymes or receptors, which could lead to the modulation of their activity. This interaction profile is particularly relevant in the development of new drugs aimed at treating diseases where traditional therapies have failed.
Case Study: Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of acetamides have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound against these strains remains to be thoroughly investigated but holds promise based on analogous compounds.
Organic Synthesis
In organic synthesis, this compound can serve as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical transformations—such as oxidation to form sulfoxides or sulfones—enhances its utility in synthetic pathways.
Synthetic Routes:
- Formation of Thioether Linkage: Achieved through nucleophilic substitution reactions.
- Acylation Reaction: Involves reacting the thioether with acyl chlorides or anhydrides.
- Introduction of Furan Ring: Can be accomplished via palladium-catalyzed cross-coupling reactions.
These synthetic strategies highlight the compound's versatility and its potential role in creating novel materials or pharmaceuticals.
Material Science
The unique combination of functional groups in this compound may lead to the development of new materials with specific properties. The integration of fluorinated groups often imparts desirable characteristics such as increased stability and altered solubility profiles, making it suitable for applications in coatings, polymers, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
- Structural Differences : Features a cyclohexylamine and propylacetamido group instead of the hydroxypropyl-furan moiety.
- Physical Properties : Molecular weight 334.206 g/mol; melting point 150–152°C.
- The absence of a thioether group may reduce redox activity compared to the target compound .
Sulfonamide and Carbonic Anhydrase-Targeting Analogues
2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide ()
- Structural Differences : Incorporates a sulfamoylphenyl group instead of furan.
- Activity: Reported as a carbonic anhydrase inhibitor due to the sulfonamide pharmacophore. The target compound’s furan and hydroxypropyl groups likely shift its mechanism toward non-enzymatic targets, such as kinase modulation or antimicrobial activity .
Halogenated and Benzothiazole Derivatives
2-Chloro-N-(4-fluorophenyl)acetamide ()
- Structural Differences : Lacks the thioether and hydroxypropyl-furan substituents, featuring a chloroacetamide core.
- Utility: Primarily an intermediate for synthesizing quinoline and piperazinedione derivatives. The chloro group’s higher electronegativity may enhance reactivity in nucleophilic substitutions compared to the thioether in the target compound .
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()
- Structural Differences : Replaces the thioether and hydroxypropyl-furan with a benzothiazole ring.
- Activity: Benzothiazoles are known for antimicrobial and anticancer properties. The target compound’s thioether and furan groups may offer distinct pharmacokinetic profiles, such as improved blood-brain barrier penetration .
Complex Screening Compounds ()
N-[(4-tert-Butylphenyl)methyl]-2-({3-[(Furan-2-yl)methoxy]-2-hydroxypropyl}(2-methylpropyl)amino)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Structural Differences : Contains a tert-butylphenyl group, indole-ethyl chain, and furan-methoxy substituents.
- Implications : The indole and tert-butyl groups suggest CNS or GPCR-targeting applications. The target compound’s simpler structure may favor synthetic accessibility and reduced off-target effects .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
- Structural-Activity Relationships : The 4-fluorophenylthio group consistently enhances lipophilicity across analogues, while substituents like furan, sulfamoyl, or benzothiazole dictate target specificity.
- Synthetic Accessibility : Compounds with simpler structures (e.g., target compound, ) are more amenable to large-scale synthesis compared to complex screening molecules ().
- Biological Potential: The target compound’s furan and hydroxypropyl groups position it uniquely for exploring antimicrobial or neuroprotective activities, distinct from sulfonamide-based enzyme inhibitors .
Biological Activity
2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide is a synthetic organic compound notable for its potential biological activities. This compound features a furan ring , a fluorophenyl group , and an acetamide moiety , which contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 349.4 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity. The general synthetic pathway includes:
- Formation of the furan ring : This is achieved through cyclization reactions involving appropriate precursors.
- Thioether formation : The incorporation of the fluorophenyl thio group is critical for the compound's activity.
- Acetamide linkage : The final step involves attaching the acetamide moiety, which is essential for biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacteria and fungi.
- Anticancer Potential : In vitro studies have shown that derivatives of similar compounds exhibit significant cytotoxicity against cancer cell lines, indicating potential anticancer activity.
Case Studies
- Antimicrobial Screening :
- Cytotoxicity Against Cancer Cell Lines :
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets:
- Inhibition of Enzymatic Activity : The presence of the thioether group may facilitate interactions with enzymes involved in metabolic pathways, possibly leading to altered cellular functions.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-(dihydrobenzofuran))-N-(4-fluorophenyl)acetamide | Contains dihydrobenzofuran moiety | Antimicrobial | Enhanced lipophilicity |
| 4-Fluorophenyl-N-furanacetamide | Lacks thiol group | Antimicrobial | Simpler structure |
| N-(hydroxyethyl)-4-fluorobenzenesulfonamide | Contains sulfonamide instead of thioether | Anti-inflammatory | Different functional group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
